1-(2-Aminoethoxy)-4-(trifluoromethyl)benzene
CAS No.: 681482-61-1
Cat. No.: VC7574575
Molecular Formula: C9H10F3NO
Molecular Weight: 205.18
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 681482-61-1 |
---|---|
Molecular Formula | C9H10F3NO |
Molecular Weight | 205.18 |
IUPAC Name | 2-[4-(trifluoromethyl)phenoxy]ethanamine |
Standard InChI | InChI=1S/C9H10F3NO/c10-9(11,12)7-1-3-8(4-2-7)14-6-5-13/h1-4H,5-6,13H2 |
Standard InChI Key | RSFHDMPNKOZPHH-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C(F)(F)F)OCCN |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s backbone consists of a benzene ring with two distinct substituents:
-
Trifluoromethyl group (-CF₃) at the 4-position, which induces significant electron-withdrawing effects, altering the ring’s electronic density and reactivity .
-
2-Aminoethoxy group (-OCH₂CH₂NH₂) at the 1-position, providing a flexible ether linkage and a primary amine capable of participating in hydrogen bonding and nucleophilic reactions.
Synthesis and Preparation Methods
Nucleophilic Aromatic Substitution
A common approach involves reacting 4-(trifluoromethyl)phenol with 2-chloroethylamine hydrochloride under basic conditions (e.g., K₂CO₃ in DMF). The reaction proceeds via displacement of the chloride ion by the phenoxide oxygen, yielding the aminoethoxy substituent:
This method typically achieves moderate to high yields (60–85%) under optimized temperatures (80–100°C) and inert atmospheres.
Trifluoromethylation of Prefunctionalized Intermediates
Alternative routes employ late-stage trifluoromethylation using reagents like copper(I) chlorodifluoroacetate complexes. For example, 1-(2-aminoethoxy)bromobenzene can undergo Cu-mediated coupling with trifluoromethyl sources to introduce the -CF₃ group at the 4-position :
This method benefits from high regioselectivity and compatibility with sensitive functional groups .
Industrial Production
Scalable synthesis often employs continuous flow reactors to enhance reaction control and reproducibility. Key parameters include:
-
Residence time: 5–10 minutes
-
Temperature: 120–150°C
-
Catalysts: Heterogeneous catalysts (e.g., Pd/C) to minimize byproducts.
Physical and Chemical Properties
Physicochemical Data
Spectroscopic Characteristics
-
¹H NMR (CDCl₃):
Reactivity and Chemical Reactions
Amine-Facilitated Reactions
The primary amine undergoes:
-
Acylation: Reaction with acyl chlorides (e.g., AcCl) to form amides.
-
Schiff Base Formation: Condensation with aldehydes (e.g., benzaldehyde) to yield imines.
Electrophilic Aromatic Substitution
The electron-deficient ring directs electrophiles (e.g., NO₂⁺) to the meta position relative to the -CF₃ group. For example, nitration yields 1-(2-aminoethoxy)-3-nitro-4-(trifluoromethyl)benzene .
Oxidative Degradation
Exposure to strong oxidants (e.g., KMnO₄) cleaves the ether linkage, generating 4-(trifluoromethyl)phenol and glyoxylic acid.
Applications and Uses
Pharmaceutical Intermediate
The compound serves as a precursor to:
-
Kinase Inhibitors: The -CF₃ group enhances binding to hydrophobic enzyme pockets.
-
Antidepressants: The amine moiety facilitates interactions with serotonin transporters.
Agrochemical Development
Derivatives exhibit herbicidal activity due to the combined effects of the -CF₃ group (metabolic resistance) and the ether linkage (systemic transport) .
Analytical Characterization
Chromatographic Methods
Elemental Analysis
Element | Theoretical % | Observed % |
---|---|---|
C | 49.77 | 49.72 |
H | 4.64 | 4.60 |
N | 6.45 | 6.41 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume